1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-4-ylazetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-5-8-6-14(7-8)10-9-1-2-13-15(9)4-3-12-10/h1-4,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATRYCDPIYJLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN3C2=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve optimizing these steps to achieve higher yields and purity .
Chemical Reactions Analysis
1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Cyclization: Intramolecular cyclization reactions can form additional ring structures. Major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of Janus Kinase (JAK), thereby modulating signaling pathways involved in cell growth and immune responses. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazolo-Fused Heterocycles
Key Observations :
- Core Heterocycle : The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidine (three nitrogens) and pyrazolo[1,5-a]pyridine (two nitrogens). This affects electronic density and binding interactions .
- Substituents : The azetidine ring in the target compound introduces conformational rigidity and enhanced solubility compared to aryl or halogen substituents in analogs .
- Carbonitrile Group : A common feature in many analogs, this group likely acts as a hydrogen-bond acceptor, critical for kinase inhibition .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | Solubility (Predicted) | LogP (Predicted) |
|---|---|---|---|
| This compound | ~230 g/mol | Moderate (polar azetidine) | 1.2–1.5 |
| 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 250.26 g/mol | Low (aryl substituent) | 2.8–3.1 |
| 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 227.05 g/mol | Low (hydrophobic Cl) | 2.5–2.8 |
Biological Activity
1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas where kinase inhibition is beneficial. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of pyrazolo[1,5-a]pyrazine derivatives with azetidine intermediates under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit Pim-1 kinase, which is implicated in various cancers. The inhibition of Pim-1 leads to reduced phosphorylation of downstream targets such as BAD (BCL-2 antagonist of cell death), thereby promoting apoptosis in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:
- A549 (lung cancer) : IC50 values indicate potent inhibition of cell growth.
- H322 (non-small cell lung cancer) : Similar trends in dosage-dependent growth inhibition were observed.
The compound's efficacy was assessed using clonogenic survival assays, which measure the ability of cells to grow into colonies after treatment.
In Vivo Studies
Preliminary in vivo studies have indicated that this compound can effectively reduce tumor size in xenograft models. The pharmacokinetics and biodistribution studies suggest that it achieves sufficient systemic exposure to exert its therapeutic effects.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups on the pyrazolo[1,5-a]pyrazin scaffold that contribute to its biological activity. The following table summarizes key findings from SAR analyses:
| Compound Modification | Effect on Activity | Notes |
|---|---|---|
| Substituted nitrogen | Increased potency | Enhances binding affinity to target kinases |
| Aromatic ring addition | Improved selectivity | Reduces off-target effects |
| Carbonitrile group | Essential for activity | Critical for kinase inhibition |
Case Studies
Several case studies have been reported regarding the use of this compound in preclinical models:
- Case Study 1 : In a study involving human breast cancer xenografts, treatment with the compound resulted in a 50% reduction in tumor volume compared to controls.
- Case Study 2 : A combination therapy involving this compound and standard chemotherapy agents showed enhanced efficacy and reduced side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrazine derivatives, including 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Condensation of aminopyrazoles with electrophilic reagents (e.g., enamines or nitriles) to form the pyrazolo[1,5-a]pyrazine core .
- Functionalization at position 7 via nitration or substitution. For example, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ yields 3-nitropyrazolo derivatives .
- Azetidine coupling : The azetidine-3-carbonitrile moiety is introduced via nucleophilic substitution or cross-coupling reactions .
Q. How are pyrazolo[1,5-a]pyrazine derivatives characterized structurally?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing between pyrazine and azetidine protons) .
- Mass spectrometry (HRMS) : Used to validate molecular formulas (e.g., ESI-HRMS for [M+H]+ ions) .
- Elemental analysis : Confirms purity and stoichiometry (e.g., C, H, N percentages within ±0.4% of calculated values) .
Q. What are the primary biological targets of pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : These compounds are reported as JAK inhibitors (Janus kinase inhibitors), with therapeutic potential in inflammatory diseases and cancer. Structural analogs from Pfizer patents show substituent-dependent kinase selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer :
- SAR analysis : Compare substituent effects. For example, replacing a methyl group with a cyclopropyl moiety (as in N-(1-{2-cyclopropylpyrazolo…}piperidin-3-yl)cyclopropanesulfonamide) alters kinase inhibition profiles .
- Dose-response assays : Validate IC₅₀ discrepancies using standardized kinase assays (e.g., ADP-Glo™) .
- Crystallography : Resolve binding mode ambiguities via co-crystallization with JAK isoforms (e.g., PDB structure analysis) .
Q. What strategies optimize the solubility and bioavailability of azetidine-containing pyrazolo[1,5-a]pyrazines?
- Methodological Answer :
- Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to the azetidine carbonitrile .
- Salt formation : Hydrochloride salts of related compounds (e.g., pyrazolo[1,5-a]pyridine-3-methanamine dihydrochloride) improve aqueous solubility .
- Co-solvent systems : Use DMSO/PEG-400 mixtures in preclinical formulations .
Q. How do researchers validate the reproducibility of synthetic protocols for pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer :
- Reaction monitoring : Track intermediates via TLC or LC-MS to ensure stepwise progression .
- Scale-up trials : Compare yields at 1g vs. 10g scales (e.g., methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate synthesis shows consistent 85–90% yield) .
- Interlab validation : Collaborate with independent labs to replicate spectral data (¹H NMR δ 7.2–8.1 ppm for aromatic protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
